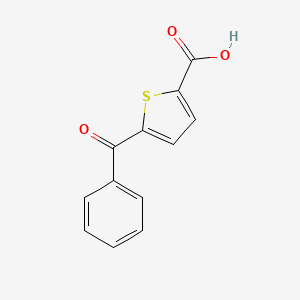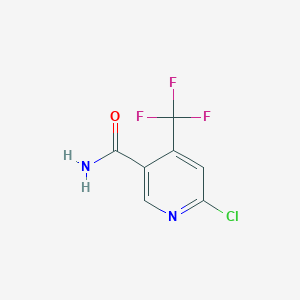
1-Propa-1,2-dienylpyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propa-1,2-dienylpyrrole-3-carbaldehyde is an organic compound with the molecular formula C8H7NO It features a pyrrole ring substituted with a propadienyl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propa-1,2-dienylpyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of pyrrole with propargyl bromide under basic conditions to form the propadienyl group. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent or by oxidation of the corresponding alcohol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propa-1,2-dienylpyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propadienyl group can undergo electrophilic substitution reactions, particularly at the alpha position of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups.
Major Products Formed:
Oxidation: 1-propadienyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-propadienyl-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-Propa-1,2-dienylpyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 1-Propa-1,2-dienylpyrrole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The propadienyl group may also participate in π-π interactions with aromatic residues in biomolecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
1H-pyrrole-3-carboxaldehyde: Lacks the propadienyl group but shares the aldehyde functionality.
1H-indole-3-carboxaldehyde: Contains an indole ring instead of a pyrrole ring, with similar reactivity.
1H-pyrrole-2-carboxaldehyde: Similar structure but with the aldehyde group at the 2-position.
Uniqueness: 1-Propa-1,2-dienylpyrrole-3-carbaldehyde is unique due to the presence of both the propadienyl and aldehyde groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H7NO |
|---|---|
Molekulargewicht |
133.15 g/mol |
InChI |
InChI=1S/C8H7NO/c1-2-4-9-5-3-8(6-9)7-10/h3-7H,1H2 |
InChI-Schlüssel |
UYLSDFHNXQUVGT-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=CN1C=CC(=C1)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Bromo-2-nitrophenyl)propyl]pyridine](/img/structure/B8492708.png)












